molecular formula C8H11FO B13594236 4-Ethynyl-4-(fluoromethyl)oxane

4-Ethynyl-4-(fluoromethyl)oxane

Cat. No.: B13594236
M. Wt: 142.17 g/mol
InChI Key: RNGVXLIRTMIZKM-UHFFFAOYSA-N
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Description

4-Ethynyl-4-(fluoromethyl)oxane is an organic compound characterized by the presence of an ethynyl group and a fluoromethyl group attached to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynyl-4-(fluoromethyl)oxane typically involves the introduction of the ethynyl and fluoromethyl groups onto the oxane ring. One common method involves the use of selective electrophilic di- and monofluorinations. For example, a Selectfluor-triggered multi-component reaction can be employed to achieve the desired fluoromethylation . The reaction conditions are crucial, with the presence or absence of a base significantly influencing the outcome.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-4-(fluoromethyl)oxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The ethynyl and fluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions, such as temperature, solvent, and catalyst, play a critical role in determining the reaction pathway and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

4-Ethynyl-4-(fluoromethyl)oxane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and the development of new materials.

    Biology: The compound can be employed in the study of biological processes and the development of bioactive molecules.

    Industry: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-Ethynyl-4-(fluoromethyl)oxane involves its interaction with specific molecular targets and pathways. The ethynyl and fluoromethyl groups can influence the compound’s reactivity and binding affinity. For example, the ethynyl group can enhance binding interactions with hydrophobic pockets in enzymes or receptors . The fluoromethyl group can modulate the compound’s electronic properties, affecting its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Ethynyl-4-(fluoromethyl)oxane include:

  • 4-Difluoromethyl oxane
  • 4-Fluoromethyl quinazolinones
  • Ethynyl-linked oligomers

Uniqueness

This compound is unique due to the combination of the ethynyl and fluoromethyl groups on the oxane ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H11FO

Molecular Weight

142.17 g/mol

IUPAC Name

4-ethynyl-4-(fluoromethyl)oxane

InChI

InChI=1S/C8H11FO/c1-2-8(7-9)3-5-10-6-4-8/h1H,3-7H2

InChI Key

RNGVXLIRTMIZKM-UHFFFAOYSA-N

Canonical SMILES

C#CC1(CCOCC1)CF

Origin of Product

United States

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